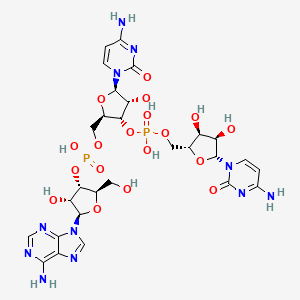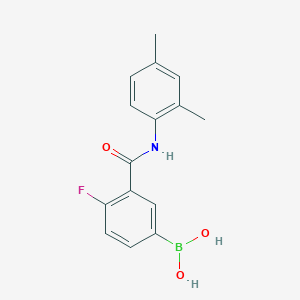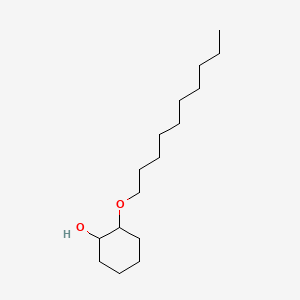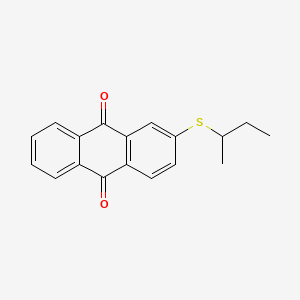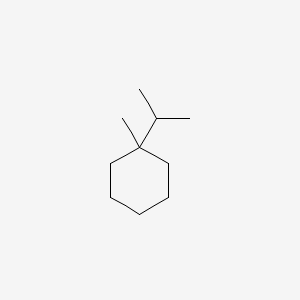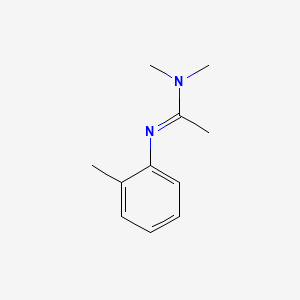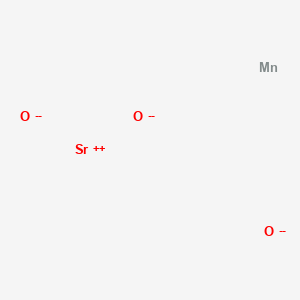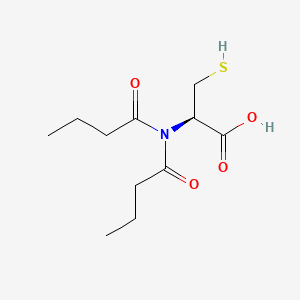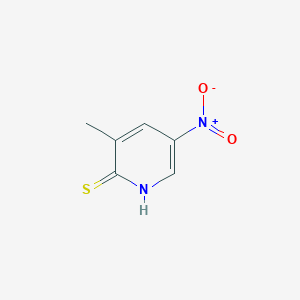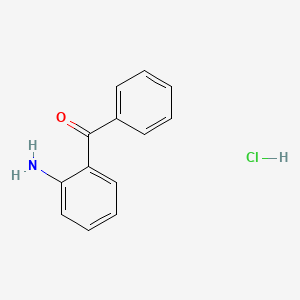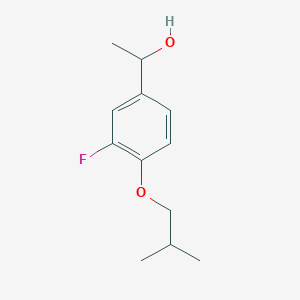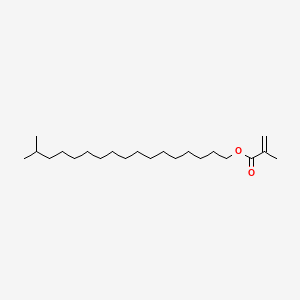
Isooctadecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctadecyl methacrylate is a chemical compound with the molecular formula C22H42O2. It is an ester of methacrylic acid and isooctadecanol. This compound is typically a colorless to pale yellow liquid and is known for its use in various industrial applications, particularly in the production of polymers and copolymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isooctadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Methacrylic Acid+Isooctadecanol→Isooctadecyl Methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctadecyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isooctadecanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid are used.
Hydrolysis: Acidic or basic conditions are required.
Major Products
Polymerization: Polymers and copolymers.
Esterification: Various esters.
Hydrolysis: Methacrylic acid and isooctadecanol.
Applications De Recherche Scientifique
Isooctadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Employed in drug delivery systems and medical coatings.
Industry: Used in the production of adhesives, coatings, and lubricants.
Mécanisme D'action
The mechanism by which isooctadecyl methacrylate exerts its effects is primarily through its ability to polymerize and form stable polymers. The vinyl group in the methacrylate moiety is highly reactive and can undergo free radical polymerization. This property makes it valuable in the production of various polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Uniqueness
Isooctadecyl methacrylate is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and durability are required.
Conclusion
This compound is a versatile compound with significant industrial and scientific applications. Its ability to polymerize and form stable, hydrophobic polymers makes it valuable in various fields, from chemistry and biology to medicine and industry.
Propriétés
Numéro CAS |
83771-46-4 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
16-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-24-22(23)21(3)4/h20H,3,5-19H2,1-2,4H3 |
Clé InChI |
OWQCUVRSJUABCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



